2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with thiourea and a trifluoromethylating agent. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or acetonitrile.
Temperature: Reactions are often carried out at elevated temperatures, typically between 50-100°C.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetonitrile.
Catalysts: Acids or bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May have potential as a biochemical probe or inhibitor.
Medicine: Could be explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Thioureido-4-(trifluoromethyl)pyrimidine: Lacks the m-tolyl group.
6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the thioureido group.
2-Thioureido-6-(m-tolyl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups: thioureido, m-tolyl, and trifluoromethyl. This combination of groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11F3N4S |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C13H11F3N4S/c1-7-3-2-4-8(5-7)9-6-10(13(14,15)16)19-12(18-9)20-11(17)21/h2-6H,1H3,(H3,17,18,19,20,21) |
InChI Key |
AFLSWDXXPFNQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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